molecular formula C9H8F2O B7996980 (2,3-Difluoro-4-methylphenyl)acetaldehyde

(2,3-Difluoro-4-methylphenyl)acetaldehyde

Cat. No.: B7996980
M. Wt: 170.16 g/mol
InChI Key: FVQQSICHHUABDO-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H8F2O. It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-methylphenyl)acetaldehyde typically involves the introduction of the aldehyde group to a pre-existing fluorinated aromatic compound. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group onto the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-methylphenyl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (2,3-Difluoro-4-methylphenyl)acetic acid.

    Reduction: (2,3-Difluoro-4-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Difluoro-4-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-methylphenyl)acetaldehyde involves its interaction with various molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluoro-4-methylphenyl)ethanol: The reduced form of (2,3-Difluoro-4-methylphenyl)acetaldehyde.

    (2,3-Difluoro-4-methylphenyl)acetic acid: The oxidized form of this compound.

    (2,3-Difluoro-4-methylphenyl)methanol: A related compound with a hydroxyl group instead of an aldehyde group.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and an aldehyde group on the same aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQQSICHHUABDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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